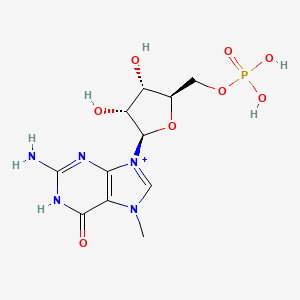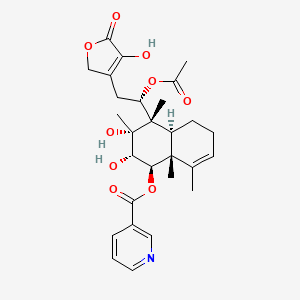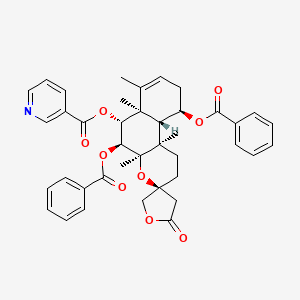
7-Methylguanosine 5'-phosphate
Übersicht
Beschreibung
7-Methyl-5’-guanylic acid is a nucleotide derivative belonging to the class of purine ribonucleoside monophosphates. It consists of a purine base linked to a ribose sugar, which is further attached to a monophosphate group. This compound is known for its role in various biological processes and is a key component in the structure of RNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-5’-guanylic acid typically involves the methylation of guanosine monophosphate. This process can be achieved through chemical methylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution with a suitable base to facilitate the methylation process .
Industrial Production Methods: Industrial production of 7-methyl-5’-guanylic acid often involves microbial fermentation. Specific strains of bacteria are used to convert sugars into the desired nucleotide. The fermentation process is followed by purification steps to isolate and purify the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7-Methyl-5’-Guanylsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die an das Nukleotid gebundenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können an der Purinbase auftreten, was zur Bildung verschiedener Analoga führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Alkylierungsmittel beinhalten.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu oxidierten Purinderivaten führen, während Substitutionsreaktionen verschiedene methylierte oder halogenierte Analoga erzeugen können .
Wissenschaftliche Forschungsanwendungen
7-Methyl-5’-Guanylsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Nukleotide und Nukleinsäuren verwendet.
Biologie: Die Verbindung spielt eine entscheidende Rolle bei der Untersuchung der Struktur und Funktion der RNA.
Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich antiviraler und anticancer Eigenschaften.
Industrie: Die Verbindung wird bei der Herstellung von Geschmacksverstärkern und anderen Lebensmittelzusatzstoffen verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 7-Methyl-5’-Guanylsäure beinhaltet seine Einarbeitung in RNA-Moleküle. Es kann die Stabilität und Funktion der RNA beeinflussen, indem es an der Bildung sekundärer Strukturen wie G-Quadruplexen beteiligt ist. Diese Strukturen sind bekannt dafür, eine Rolle in verschiedenen zellulären Prozessen zu spielen, einschließlich Genregulation und Proteinsynthese .
Ähnliche Verbindungen:
Guanosinmonophosphat: Ein Nukleotid, das als Monomer in der RNA dient.
Cyclisches Guanosinmonophosphat: Ein cyclisches Nukleotid, das an der Signaltransduktion beteiligt ist.
Inosinmonophosphat: Ein Nukleotid, das eine Rolle im Purinstoffwechsel spielt.
Einzigartigkeit: 7-Methyl-5’-Guanylsäure ist einzigartig aufgrund seiner methylierten Purinbase, die ihr besondere chemische und biologische Eigenschaften verleiht. Diese Methylierung kann die Wechselwirkungen der Verbindung mit anderen Molekülen und ihre Rolle in zellulären Prozessen beeinflussen .
Wirkmechanismus
The mechanism of action of 7-methyl-5’-guanylic acid involves its incorporation into RNA molecules. It can influence the stability and function of RNA by participating in the formation of secondary structures such as G-quadruplexes. These structures are known to play a role in various cellular processes, including gene regulation and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Guanosine monophosphate: A nucleotide that serves as a monomer in RNA.
Cyclic guanosine monophosphate: A cyclic nucleotide involved in signal transduction.
Inosine monophosphate: A nucleotide that plays a role in purine metabolism.
Uniqueness: 7-Methyl-5’-guanylic acid is unique due to its methylated purine base, which imparts distinct chemical and biological properties. This methylation can affect the compound’s interactions with other molecules and its role in cellular processes .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/p+1/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKQNZVJJXPUQA-KQYNXXCUSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O8P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80906399 | |
| Record name | 6-Hydroxy-2-imino-7-methyl-9-(5-O-phosphonopentofuranosyl)-3,9-dihydro-2H-purin-7-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Methylguanosine 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059612 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10162-58-0, 47442-17-1 | |
| Record name | 6-Hydroxy-2-imino-7-methyl-9-(5-O-phosphonopentofuranosyl)-3,9-dihydro-2H-purin-7-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methyl-5′-guanylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5SL28EU5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1179326.png)

